molecular formula C19H15N3O4 B2578750 N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide CAS No. 2034439-44-4

N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B2578750
CAS No.: 2034439-44-4
M. Wt: 349.346
InChI Key: XXHALBKEDLWKAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide is a synthetic small molecule characterized by a coumarin (2H-chromene) backbone fused with a carboxamide group at the 3-position. The compound features a substituted ethyl chain at the carboxamide nitrogen, bearing both a furan-2-yl and a 1H-pyrazol-1-yl moiety.

Properties

IUPAC Name

N-[2-(furan-2-yl)-2-pyrazol-1-ylethyl]-2-oxochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O4/c23-18(14-11-13-5-1-2-6-16(13)26-19(14)24)20-12-15(17-7-3-10-25-17)22-9-4-8-21-22/h1-11,15H,12H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXHALBKEDLWKAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NCC(C3=CC=CO3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide is a complex organic compound that has garnered attention for its potential therapeutic applications due to its unique structural features and biological activities. This article provides a detailed overview of its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties, supported by relevant data and research findings.

Chemical Structure and Properties

The compound features a chromene backbone with a furan moiety and a pyrazole ring, which contribute to its diverse biological effects. Its molecular formula is C16H14N4O3C_{16}H_{14}N_{4}O_{3}, with a molecular weight of approximately 302.31 g/mol. The structural complexity allows for various interactions with biological targets.

1. Antimicrobial Activity

Recent studies have shown that compounds similar to this compound exhibit significant antimicrobial properties. For instance, a related benzofuran-pyrazole compound demonstrated broad-spectrum antimicrobial activity with minimum inhibitory concentration (MIC) values ranging from 2.50 to 20 µg/mL against various bacterial strains .

CompoundMIC (µg/mL)Activity Type
Compound 99.80DNA gyrase B inhibitor
Compound 11b10.00Antimicrobial
Compound 1015.00Antifungal

These findings suggest that the incorporation of furan and pyrazole groups may enhance the antimicrobial efficacy of the chromene derivatives.

2. Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been highlighted in various studies. For example, certain derivatives exhibited significant stabilization of human red blood cell (HRBC) membranes, indicating anti-inflammatory properties with percentages ranging from 86.70% to 99.25% .

3. Anticancer Properties

Preliminary investigations into the anticancer activity of this compound have shown promising results. In vitro assays indicated that benzofuran-pyrazole-based compounds could inhibit cancer cell proliferation effectively. For instance, some derivatives displayed IC50 values comparable to established chemotherapeutic agents .

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of biological activities of chromene derivatives:

  • Synthesis and Evaluation : A study synthesized various chromene derivatives, including those with furan and pyrazole substituents, assessing their biological activities through enzyme inhibition assays and cytotoxicity tests .
  • Structure-Activity Relationship (SAR) : Research has indicated that modifications in the chromene structure significantly affect biological activity. For instance, increasing hydrophobic interactions through structural changes enhanced enzyme binding affinity in certain derivatives .
  • In Silico Studies : Computational studies have predicted favorable interactions between the chromene derivatives and various biological targets, supporting experimental findings regarding their efficacy as potential therapeutic agents .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to the coumarin-3-carboxamide family, a class of molecules often explored for their photophysical properties, enzyme inhibition, and medicinal chemistry applications. Below is a detailed comparison with key analogs:

Table 1: Structural and Functional Comparison of Related Compounds

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Features Reference
N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide (Target Compound) C₁₉H₁₆N₂O₅ Ethyl chain with furan-2-yl and 1H-pyrazol-1-yl ~352.35* Dual heterocyclic substituents; potential for multi-target interactions
2-Oxo-N-(pyridin-2-ylmethyl)-2H-chromene-3-carboxamide C₁₆H₁₂N₂O₃ Pyridin-2-ylmethyl group 280.28 Enhanced solubility due to pyridine; possible π-π stacking interactions
N-(Furan-2-ylmethyl)-7-hydroxy-2-oxo-2H-chromene-3-carboxamide C₁₅H₁₁NO₅ Furan-2-ylmethyl and 7-hydroxy groups 285.25 Hydroxy group increases polarity; potential antioxidant activity
7-(Dimethylamino)-N-(2-(dimethylamino)ethyl)-2-oxo-2H-chromene-3-carboxamide (Compound 2A) C₁₆H₁₉N₃O₃ 7-Dimethylamino and 2-(dimethylamino)ethyl groups 301.34 Electron-rich amino groups; reversible cholinesterase inhibition reported

*Molecular weight calculated based on structural formula.

Key Findings from Comparative Analysis

Structural Diversity: The target compound uniquely combines furan and pyrazole moieties on an ethyl chain, distinguishing it from simpler analogs like the pyridin-2-ylmethyl derivative . These heterocycles may enhance binding to aromatic-rich enzyme pockets or DNA. Compound 2A () replaces the heterocycles with dimethylamino groups, which improve water solubility but reduce steric bulk compared to the target compound .

Physicochemical Properties: The 7-hydroxy analog () exhibits higher polarity (H-bond donors: 2; acceptors: 5) due to its phenolic group, making it more suitable for aqueous environments than the target compound . The pyridin-2-ylmethyl derivative () has a lower molecular weight (280.28 g/mol) and may exhibit better membrane permeability than the bulkier target compound .

Synthetic Routes: Amide bond formation via refluxing ethanol with amines (e.g., N1,N1-dimethylethane-1,2-diamine in ) is a common strategy for coumarin-3-carboxamides . In contrast, the 7-hydroxy analog () likely requires protection/deprotection steps for the phenolic group during synthesis .

Biological Implications :

  • While direct activity data for the target compound are unavailable, Compound 2A demonstrates reversible inhibition of butyrylcholinesterase (BChE), suggesting that the coumarin-3-carboxamide scaffold is pharmacologically relevant .
  • The pyrazole moiety in the target compound may confer selectivity toward kinases or inflammatory targets, as seen in structurally related pyrazole-containing drugs (e.g., Celecoxib) .

Q & A

Q. What are the established synthetic routes for N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide, and what key reaction conditions optimize yield?

  • Methodological Answer : The synthesis typically involves coupling a coumarin-3-carboxylic acid derivative with a furan-pyrazole ethylamine intermediate. Key steps include:
  • Coumarin activation : Use coupling agents like EDCI or DCC in anhydrous DMF to activate the carboxylic acid group .
  • Nucleophilic substitution : React the activated coumarin with the ethylamine derivative under basic conditions (e.g., K₂CO₃) to form the amide bond .
  • Purification : Flash column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization (acetone or ethanol) yields high-purity crystals .
    Optimization : Control reaction temperature (60–80°C), use excess amine (1.2–1.5 equiv), and ensure anhydrous conditions to minimize hydrolysis .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers confirm its structure?

  • Methodological Answer :
  • ¹H/¹³C NMR :
  • Coumarin C=O resonance at ~160–165 ppm in ¹³C NMR.
  • Pyrazole protons appear as singlets (δ 7.5–8.5 ppm) in ¹H NMR, while furan protons show doublets (δ 6.3–7.2 ppm) .
  • IR Spectroscopy :
  • Strong absorption at ~1740–1750 cm⁻¹ (C=O stretch of coumarin and amide) .
  • X-ray Crystallography :
  • Confirms spatial arrangement; intermolecular hydrogen bonds (e.g., N–H···O) validate amide connectivity .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data between in vitro and in vivo studies for this compound?

  • Methodological Answer : Contradictions often arise from pharmacokinetic (PK) variability or metabolite interference. Strategies include:
  • Metabolite Profiling : Use LC-MS to identify active/inactive metabolites in plasma .
  • Receptor Binding Assays : Compare in vitro IC₅₀ values with in vivo receptor occupancy (e.g., radioligand displacement assays) .
  • Structural Analogues : Synthesize derivatives with improved metabolic stability (e.g., fluorination of the furan ring) to isolate pharmacophore contributions .

Q. What computational methods are employed to predict the binding affinity of this compound with biological targets?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., kinases or GPCRs). Key parameters:
  • Grid box centered on the active site (20 ų).
  • Scoring functions (e.g., MM-GBSA) refine binding energy estimates .
  • Molecular Dynamics (MD) Simulations :
  • Run 100-ns simulations (AMBER or GROMACS) to assess stability of ligand-receptor complexes. Analyze RMSD (<2 Å) and hydrogen bond persistence .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.